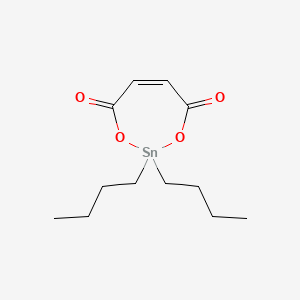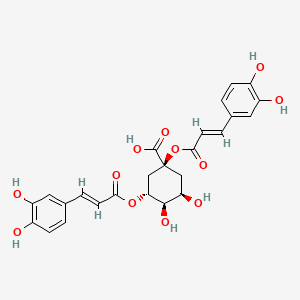
Didésmetil cariprazina
Descripción general
Descripción
Didesmethyl cariprazine (DDCAR) is a major active metabolite of Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist . It is used for the treatment of adults with schizophrenia and manic/mixed episodes associated with bipolar I disorder . DDCAR has a long half-life of 1-3 weeks .
Synthesis Analysis
Cariprazine undergoes demethylation to produce two major active metabolites, desmethyl-cariprazine (DCAR) and DDCAR, in both humans and rodents . Cariprazine is metabolized by hydroxylation and dealkylation mainly via the enzyme CYP3A4 and, to a lesser extent, via CYP2D6 .
Molecular Structure Analysis
The chemical formula of DDCAR is C19H28Cl2N4O . Its exact mass is 398.16 and its molecular weight is 399.360 .
Chemical Reactions Analysis
Cariprazine, DCAR, and DDCAR act as partial agonists at D2 and D3 receptors . Cariprazine and DDCAR were full agonists, whereas DCAR was a partial agonist at 5-HT 1A receptors . Cariprazine, DCAR, and DDCAR were pure antagonists at human 5-HT 2B receptors .
Physical And Chemical Properties Analysis
DDCAR has an elemental composition of C, 57.14; H, 7.07; Cl, 17.75; N, 14.03; O, 4.01 .
Aplicaciones Científicas De Investigación
Investigación farmacocinética
DDCAR ha sido ampliamente estudiado en el campo de la farmacocinética . Es uno de los dos principales metabolitos activos de la cariprazina, junto con la desmetilcariprazina (DCAR) . Los perfiles de concentración-tiempo de la cariprazina y sus metabolitos, incluyendo DDCAR, se han descrito mediante análisis farmacocinético poblacional . Esta investigación ayuda a comprender la absorción, distribución, metabolismo y excreción de estos compuestos en el cuerpo .
Tratamiento de la esquizofrenia
La cariprazina, el compuesto original de DDCAR, está aprobada para el tratamiento de adultos con esquizofrenia . La farmacología única de la cariprazina como agonista parcial que prefiere el receptor D3, y por extensión DDCAR, sugiere posibles ventajas contra los síntomas negativos, el deterioro cognitivo y funcional, que son difíciles de tratar .
Investigación sobre los receptores de dopamina
DDCAR, como metabolito de la cariprazina, forma parte de la investigación sobre los receptores D3 y D2 de la dopamina . La cariprazina es un antipsicótico agonista parcial D3/D2 que prefiere el receptor D3 de la dopamina . Los estudios han utilizado tomografía por emisión de positrones (PET) para examinar la ocupación de los receptores D3 y D2 de la dopamina en los cerebros de pacientes esquizofrénicos .
Investigación sobre los receptores de serotonina
La cariprazina actúa como agonista parcial en los receptores 5-HT1A de la serotonina y como antagonista en los receptores 5-HT2B . Dado que DDCAR es un metabolito principal de la cariprazina, también puede estar involucrado en la investigación de los receptores de serotonina .
Investigación sobre el metabolismo de los fármacos
El metabolismo de la cariprazina a DDCAR es un área de investigación activa . Comprender cómo la cariprazina se metaboliza a DDCAR puede proporcionar información sobre las interacciones fármaco-fármaco y las variaciones individuales en la respuesta a los fármacos .
Mecanismo De Acción
Target of Action
Didesmethyl cariprazine (DDCAR) is a major active metabolite of cariprazine . It primarily targets dopamine D3 and D2 receptors , and serotonin 5-HT1A receptors . The dopamine D3 receptor is particularly significant as DDCAR has a higher selectivity for D3 receptors than cariprazine .
Mode of Action
DDCAR acts as a partial agonist at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors . This means it can act as either a functional agonist or antagonist depending on the surrounding neurotransmitter environment . It also acts as an antagonist at serotonin 5-HT2A receptors .
Biochemical Pathways
The interaction of DDCAR with dopamine and serotonin receptors influences several biochemical pathways. Stimulation of the D3 receptor produces a variety of effects, including negative symptom control in schizophrenia, cognitive symptom control, inhibition of locomotor activity, modulation of the self-administration of cocaine, and modulation of the self-stimulation of the ventral tegmental area .
Pharmacokinetics
DDCAR is metabolized by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, by cytochrome P450 2D6 (CYP2D6) . It has a long elimination half-life, ranging from 2 to 3 weeks . This long half-life contributes to the steady-state exposure of cariprazine, which is achieved in approximately 3 weeks .
Result of Action
The action of DDCAR results in the control of both positive and negative symptoms of schizophrenia . It has been found to be effective in the treatment of bipolar disorder and depression . Additionally, DDCAR has been found to be safe and well-tolerated with minimal side effects and a low risk of metabolic syndrome and weight gain .
Propiedades
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















